Cas no 72235-53-1 (1-(3,4-difluorophenyl)methanamine)
1-(3,4-difluorophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Difluorobenzylamine
- (3,4-Difluorophenyl)methanamine
- Benzenemethanamine, 3,4-difluoro-
- RARECHEM AL BW 0298
- 1-(3,4-difluorophenyl)methanamine
- MFCD00010145
- FT-0614287
- 72235-53-1
- SCHEMBL110823
- CS-0127972
- EINECS 276-503-6
- NS00061401
- InChI=1/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
- [(3,4-difluorophenyl)methyl]amine
- 3,4-difluorobenzyl-amine
- AKOS000130870
- W-104493
- 3,4-difluoro-benzylamine
- 3,4-Difluorobenzylamine, tech
- D3373
- 3,4-difluorobenzyl amine
- DTXSID00222548
- PS-8994
- 3,4-Difluorobenzylamine, 98%
- SB75403
- PHLZUDXEBCQHKM-UHFFFAOYSA-
- Z239626576
- A22200
- (3,4-Difluorobenzyl)amine
- (3,4-Difluorophenyl)methanamine;3,4-Difluorobenzenemethanamine
- (3,4-Difluorophenyl)methanamine #
- AC-7423
- CK2423
- EN300-35232
- AM20041079
- STL480836
- DB-347792
-
- MDL: MFCD00010145
- Inchi: 1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
- InChI Key: PHLZUDXEBCQHKM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CN)F
- BRN: 6643539
Computed Properties
- Exact Mass: 143.05500
- Monoisotopic Mass: 143.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.21 g/mL at 25 °C(lit.)
- Melting Point: 31
- Boiling Point: 179°C (rough estimate)
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.493(lit.)
- PSA: 26.02000
- LogP: 2.12380
- Sensitiveness: Air Sensitive
- Solubility: Not determined
1-(3,4-difluorophenyl)methanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39-S45-S25
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Risk Phrases:R34
- Packing Group:III
- Safety Term:8
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at room temperature
1-(3,4-difluorophenyl)methanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(3,4-difluorophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834773-5g |
3,4-Difluorobenzylamine |
72235-53-1 | 98% | 5g |
¥233.10 | 2022-01-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264407-1G |
1-(3,4-difluorophenyl)methanamine |
72235-53-1 | 1g |
¥246.88 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 264407-5G |
1-(3,4-difluorophenyl)methanamine |
72235-53-1 | 5g |
¥555.49 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834773-1g |
3,4-Difluorobenzylamine |
72235-53-1 | 98% | 1g |
¥81.00 | 2022-01-10 | |
| TRC | D450935-500mg |
3,4-Difluorobenzylamine |
72235-53-1 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D450935-1g |
3,4-Difluorobenzylamine |
72235-53-1 | 1g |
$ 60.00 | 2022-06-05 | ||
| TRC | D450935-2.5g |
3,4-Difluorobenzylamine |
72235-53-1 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | D450935-5g |
3,4-Difluorobenzylamine |
72235-53-1 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155250-1G |
1-(3,4-difluorophenyl)methanamine |
72235-53-1 | >98.0%(GC)(T) | 1g |
¥100.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155250-250mg |
1-(3,4-difluorophenyl)methanamine |
72235-53-1 | >98.0%(GC)(T) | 250mg |
¥49.90 | 2023-09-03 |
1-(3,4-difluorophenyl)methanamine Suppliers
1-(3,4-difluorophenyl)methanamine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(3,4-difluorophenyl)methanamine
Chemical Profile of 1-(3,4-difluorophenyl)methanamine (CAS No. 72235-53-1)
1-(3,4-difluorophenyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 72235-53-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 1-(3,4-difluorophenyl)methanamine is characterized by a benzene ring with fluorine atoms at the ortho and para positions relative to the amine group. This substitution pattern imparts distinct chemical reactivity and binding affinity, which are exploited in medicinal chemistry for designing novel therapeutic agents. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug development.
In recent years, 1-(3,4-difluorophenyl)methanamine has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in developing kinase inhibitors, where the fluorinated phenyl ring serves as a critical pharmacophore for binding to protein targets. The electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the aromatic system, influencing both potency and selectivity.
Recent studies have highlighted the utility of 1-(3,4-difluorophenyl)methanamine in constructing scaffolds for antiviral and anticancer agents. The compound’s ability to undergo further functionalization allows for the creation of derivatives with enhanced biological activity. For instance, researchers have demonstrated its role in synthesizing molecules that inhibit viral proteases, contributing to the development of new antiviral therapies. Additionally, its incorporation into heterocyclic structures has yielded promising candidates for cancer treatment.
The synthesis of 1-(3,4-difluorophenyl)methanamine typically involves multi-step organic transformations, starting from commercially available precursors such as 3,4-difluorobenzaldehyde. The aldehyde is reacted with an amine source under appropriate conditions to form the desired amine derivative. Advances in catalytic methods have improved the efficiency and scalability of these reactions, making 1-(3,4-difluorophenyl)methanamine more accessible for industrial applications.
From a computational chemistry perspective, 1-(3,4-difluorophenyl)methanamine has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into how the fluorine substituents influence binding affinity and molecular recognition. These findings are crucial for rational drug design and optimizing lead compounds.
The pharmaceutical industry continues to leverage 1-(3,4-difluorophenyl)methanamine in high-throughput screening campaigns to identify novel drug candidates. Its structural features make it a versatile building block for libraries of compounds with diverse biological activities. Collaborative efforts between academia and industry have accelerated the discovery process, leading to several promising hits that are being advanced into preclinical development.
Future research directions may explore novel synthetic routes to 1-(3,4-difluorophenyl)methanamine, aiming to improve yield and reduce environmental impact. Green chemistry principles are being integrated into these efforts to develop more sustainable methodologies. Additionally, investigations into its potential applications in materials science are emerging, as fluorinated aromatic compounds exhibit interesting properties for electronic devices and coatings.
In summary,1-(3,4-difluorophenyl)methanamine (CAS No. 72235-53-1) represents a significant compound in modern chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it indispensable in developing innovative therapeutic agents. As scientific understanding progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in the chemical biology landscape.
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